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molecular formula C20H20N4O2 B1630089 3-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-indazole-5-carbonitrile CAS No. 395103-65-8

3-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-indazole-5-carbonitrile

Cat. No. B1630089
M. Wt: 348.4 g/mol
InChI Key: GHGNFEUQRRRGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208513B2

Procedure details

A mixture of 3-(4-hydroxyphenyl)-1-perhydro-2H-pyran-2-yl-1H-indazole-5-carbonitrile (400 mg, 1.25 mmol), triphenylphosphine (Ph3P, 1.31 g, 5.00 mmol, 4.00 equiv.), 4.00 mL THF, 4-(2-hydroxyethyl)morpholine (656 mg, 5.00 mmol, 4.00 equiv.), and diethyl azodicarboxylate (DEAD, 871 mg, 5.00 mmol, 4.00 equiv.) were stirred at room temperature for 5 days. The reaction was diluted with EtOAc and washed with 2×6.0 N aq. HCl. The combined aqueous layers were extracted with 2×EtOAc. The acidic aqueous layer was allowed to stand at room temperature for 5 h, and then added to enough 6.0 N aq. NaOH such that the final pH>12.0. The aqueous layer was extracted with EtOAc. The organic layer was dried (Na2SO4), filtered and concentrated. Purification by silica gel chromatography using 0–5% MeOH in EtOAc as eluent afforded an oil. Sonication of the oil in 15 mL of 10% EtOAc/hexane gave a precipitate. This mixture was diluted with 18 mL of hexanes, sonicated, and filtered affording the title compound (310 mg, 71.1% yield: ES-MS (m/z) 349 [M+1]+.
Name
3-(4-hydroxyphenyl)-1-perhydro-2H-pyran-2-yl-1H-indazole-5-carbonitrile
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
656 mg
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
871 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
EtOAc hexane
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
18 mL
Type
solvent
Reaction Step Four
Yield
71.1%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([C:17]#[N:18])[CH:15]=3)[N:10](C3CCCCO3)[N:9]=2)=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[CH2:45][CH2:46][N:47]1[CH2:52][CH2:51][O:50][CH2:49][CH2:48]1.N(C(OCC)=O)=NC(OCC)=O>CCOC(C)=O.CCOC(C)=O.CCCCCC.C1COCC1>[N:47]1([CH2:46][CH2:45][O:1][C:2]2[CH:7]=[CH:6][C:5]([C:8]3[C:16]4[C:11](=[CH:12][CH:13]=[C:14]([C:17]#[N:18])[CH:15]=4)[NH:10][N:9]=3)=[CH:4][CH:3]=2)[CH2:52][CH2:51][O:50][CH2:49][CH2:48]1 |f:5.6|

Inputs

Step One
Name
3-(4-hydroxyphenyl)-1-perhydro-2H-pyran-2-yl-1H-indazole-5-carbonitrile
Quantity
400 mg
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=NN(C2=CC=C(C=C12)C#N)C1OCCCC1
Name
Quantity
1.31 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
656 mg
Type
reactant
Smiles
OCCN1CCOCC1
Name
diethyl azodicarboxylate
Quantity
871 mg
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
EtOAc hexane
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C.CCCCCC
Step Four
Name
hexanes
Quantity
18 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 2×6.0 N aq. HCl
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were extracted with 2×EtOAc
WAIT
Type
WAIT
Details
to stand at room temperature for 5 h
Duration
5 h
ADDITION
Type
ADDITION
Details
added to enough 6.0 N aq. NaOH such that the final pH>12.0
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
afforded an oil
CUSTOM
Type
CUSTOM
Details
gave a precipitate
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
N1(CCOCC1)CCOC1=CC=C(C=C1)C1=NNC2=CC=C(C=C12)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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